molecular formula C6H10N4 B576585 4-N,4-N-dimethylpyrimidine-4,5-diamine CAS No. 13784-16-2

4-N,4-N-dimethylpyrimidine-4,5-diamine

Cat. No. B576585
CAS RN: 13784-16-2
M. Wt: 138.174
InChI Key: YOIVMQAJLCWUEC-UHFFFAOYSA-N
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Description

“4-N,4-N-dimethylpyrimidine-4,5-diamine” is a chemical compound with the molecular formula C6H10N4 . It has a molecular weight of 138.17 . The IUPAC name for this compound is N4,N~4~-dimethyl-4,5-pyrimidinediamine .


Molecular Structure Analysis

The InChI code for “4-N,4-N-dimethylpyrimidine-4,5-diamine” is 1S/C6H10N4/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,7H2,1-2H3 . This compound contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 pyrimidine .


Physical And Chemical Properties Analysis

The melting point of “4-N,4-N-dimethylpyrimidine-4,5-diamine” is between 103-109 degrees Celsius .

Scientific Research Applications

Antitubercular Activity

N4,N4-dimethylpyrimidine-4,5-diamine has been investigated for its potential as an antitubercular agent. Researchers have explored its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The compound’s structural features may contribute to its antimicrobial properties, making it a subject of interest in the fight against TB .

Anticancer Properties

Studies have suggested that pyrimidine derivatives, including N4,N4-dimethylpyrimidine-4,5-diamine, exhibit anticancer activity. Researchers have explored its effects on cancer cell lines, investigating mechanisms such as cell cycle arrest, apoptosis, and inhibition of tumor growth. Further research is needed to fully understand its potential in cancer therapy .

Antioxidant Potential

N4,N4-dimethylpyrimidine-4,5-diamine may possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating its antioxidant capacity could provide insights into its therapeutic applications .

Metal Chelation

Chelation refers to the binding of metal ions by organic molecules. N4,N4-dimethylpyrimidine-4,5-diamine could serve as a ligand for metal ions, forming stable complexes. Understanding its metal-binding properties may have implications in fields such as catalysis, environmental remediation, and drug design .

Organic Synthesis

Researchers have explored the use of N4,N4-dimethylpyrimidine-4,5-diamine in organic synthesis. Its unique structure and reactivity make it a potential building block for constructing more complex molecules. Investigating its role in various synthetic pathways could lead to novel compounds with diverse applications .

Pharmacological Studies

Pharmacologists have examined the pharmacokinetics and pharmacodynamics of N4,N4-dimethylpyrimidine-4,5-diamine. Understanding its absorption, distribution, metabolism, and excretion in vivo is essential for assessing its safety and efficacy as a potential drug candidate .

properties

IUPAC Name

4-N,4-N-dimethylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIVMQAJLCWUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N,4-N-dimethylpyrimidine-4,5-diamine

CAS RN

13784-16-2
Record name 4-N,4-N-dimethylpyrimidine-4,5-diamine
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